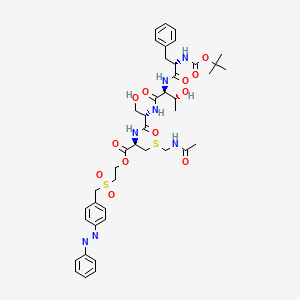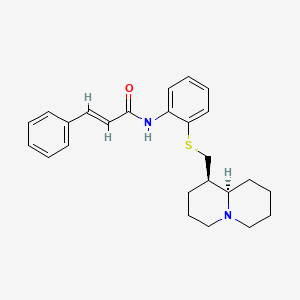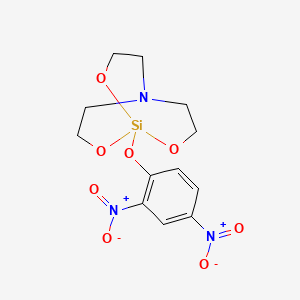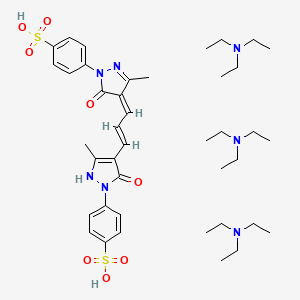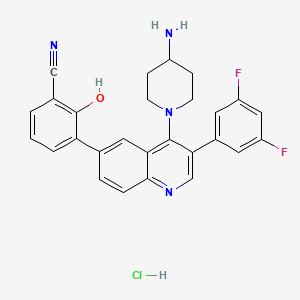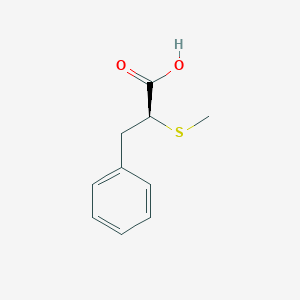
Pinselic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinselic acid is a naturally occurring compound first isolated from the fungal strain Penicillium amarum in 1953 by Munekata . It belongs to the class of carboxyxanthones, which are known for their diverse biological and pharmacological activities . This compound has a unique structure characterized by a xanthone core with carboxylic acid functionality, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pinselic acid involves the cyclization of a linear polyketide chain followed by oxygenation at the reactive meso methylene position of the anthrone or anthranol to form a hydroperoxide intermediate . This intermediate undergoes rearrangement to produce the xanthone structure of this compound .
Industrial Production Methods: . Optimization of fermentation conditions, including pH, temperature, and nutrient supply, would be crucial for maximizing yield.
Analyse Des Réactions Chimiques
Types of Reactions: Pinselic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the xanthone core.
Substitution: Substitution reactions can introduce new functional groups onto the xanthone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various xanthone derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Pinselic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of pinselic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways involved in cell growth and metabolism . The exact molecular targets are still under investigation, but it is known to affect oxidative stress pathways and inflammatory responses .
Comparaison Avec Des Composés Similaires
Pinselic acid can be compared with other carboxyxanthones, such as:
5,6-Dimethylxanthone-4-acetic acid (DMXAA): Known for its anti-tumor activity and has entered clinical trials.
Cassiollin: Another xanthone derivative with similar structural features but different biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
479-67-4 |
|---|---|
Formule moléculaire |
C15H10O6 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O6/c1-6-4-8(17)11-10(5-6)21-9-3-2-7(16)12(15(19)20)13(9)14(11)18/h2-5,16-17H,1H3,(H,19,20) |
Clé InChI |
ASAUXYYQDCDORO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


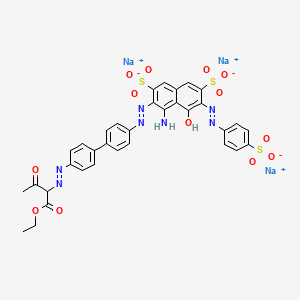
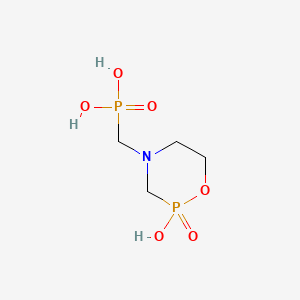
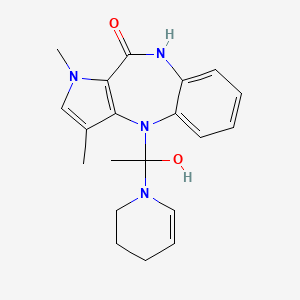
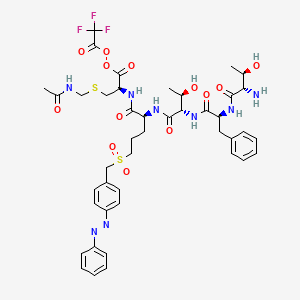
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
